molecular formula C19H22N2O4S B15028459 propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15028459
M. Wt: 374.5 g/mol
InChI Key: JLMSRORQLQCZPY-UHFFFAOYSA-N
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Description

Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core fused with a bicyclic system. Its molecular formula is C₁₉H₂₀N₂O₄S, with an average molecular weight of 372.44 g/mol . Key structural attributes include:

  • A 4-methoxyphenyl substituent at position 6, contributing electron-donating effects.
  • A methyl group at position 8, enhancing steric bulk.
  • A propan-2-yl ester at position 7, influencing solubility and metabolic stability.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-11(2)25-18(23)16-12(3)20-19-21(15(22)9-10-26-19)17(16)13-5-7-14(24-4)8-6-13/h5-8,11,17H,9-10H2,1-4H3

InChI Key

JLMSRORQLQCZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, pyrimidine precursors, and thiazine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, affecting its reactivity and stability.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism of action depends on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl Ester Analogues

A closely related compound is allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (C₁₉H₂₀N₂O₄S, ChemSpider ID: 2165912) .

  • Key Differences :
    • Ester Group : The allyl ester (prop-2-en-1-yl) vs. propan-2-yl ester alters lipophilicity and metabolic pathways. Allyl esters are more prone to enzymatic hydrolysis, affecting bioavailability.
    • Synthesis : Both compounds likely share similar synthetic routes (e.g., cyclocondensation), but the esterification step differs in reagent choice (allyl bromide vs. isopropyl bromide).
Property Propan-2-yl Derivative Allyl Derivative
Molecular Weight 372.44 g/mol 372.44 g/mol
Ester Group Propan-2-yl Allyl
Metabolic Stability Higher Moderate (hydrolyzable)

Pyrimido-Oxazine Derivatives

The compound 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (–3) provides a contrast in heterocyclic core and substituents:

  • Core Structure : Oxazine (oxygen atom) vs. thiazine (sulfur atom) in the target compound.
  • Substituents :
    • 4-Chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
    • Methylthio group at position 8 acts as a leaving group, enabling nucleophilic reactions , whereas the methyl group in the target compound enhances steric hindrance.
Property Propan-2-yl Thiazine Pyrimido-Oxazine
Heteroatom in Core Sulfur (thiazine) Oxygen (oxazine)
Position 8 Substituent Methyl Methylthio
Reactivity Steric hindrance Electrophilic potential
Synthetic Yield Not reported ~70–80%

Pyrimido-Benzothiazole Derivatives

Ethyl (R)-8-methoxy-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate () shares a pyrimidine moiety but differs in the fused heterocycle (benzothiazole vs. thiazine):

  • Substituent Effects :
    • Methoxy groups at position 8 (common in both) enhance solubility but differ in placement (benzothiazole vs. thiazine).
    • Pyridinyl substituents in benzothiazoles improve metal-binding capacity, unlike the 4-methoxyphenyl group in the target compound.
Property Propan-2-yl Thiazine Pyrimido-Benzothiazole
Fused System Thiazine Benzothiazole
Position 8 Substituent Methyl Methoxy/ethoxy
Bioactivity Underexplored Anticancer potential
HPLC Purity Not reported ~99%

Benzo-Oxazinone Derivatives

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () highlight the role of oxazinone cores vs. thiazines:

  • Electronic Effects: Oxazinones are more polar due to the ketone group, contrasting with the thiazine’s sulfur atom.
  • Synthetic Efficiency: Yields for benzo-oxazinones (~75–85%) are comparable to thiazine derivatives, but purification methods (e.g., column chromatography vs. recrystallization) vary.

Key Research Findings and Trends

  • Core Heteroatoms : Sulfur in thiazines enhances π-stacking interactions, while oxygen in oxazines improves hydrogen bonding .
  • Substituent Design : Methoxy groups universally improve solubility, but chloro/methylthio groups prioritize reactivity .
  • Synthetic Challenges : Thiazine derivatives require stringent anhydrous conditions, whereas oxazines tolerate milder protocols .

Biological Activity

Propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical research due to its possible applications in treating various diseases, particularly cancer.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S with a molecular weight of 374.5g/mol374.5\,g/mol. Its IUPAC name is propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. The compound features a pyrimido[2,1-b][1,3]thiazine core which is significant for its biological activity.

Biological Activity

Mechanism of Action
The biological activity of propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine derivatives primarily involves their interaction with specific enzymes and receptors. These interactions can lead to modulation of various biological pathways, making them potential candidates for therapeutic applications.

Anticancer Activity
Research indicates that compounds within this class may exhibit anticancer properties. For instance, studies have shown that similar thiazine derivatives can inhibit the growth of cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring and the introduction of various functional groups can enhance their potency against cancer cells .

Case Study 1: Antiproliferative Effects

A study published in Nature explored the antiproliferative effects of pyrimido-thiazine derivatives on human cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory activity against cancer cell proliferation at low micromolar concentrations. This suggests that the compound may interfere with key signaling pathways that promote tumor growth .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme interactions, propan-2-yl 6-(4-methoxyphenyl)-8-methyl derivatives were tested against various protein kinases. The findings revealed that these compounds could effectively inhibit kinase activity, which is crucial for cancer cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity
Propan-2-yl 6-(4-methoxyphenyl)-8-methylC19H22N2O4S374.5Anticancer properties; kinase inhibition
Isopropyl 6-(5-bromo-2-methoxyphenyl)C19H21BrN2O4S446.6Moderate anticancer activity
Benzothiazole DerivativesVariesVariesAntitubercular activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A typical approach includes:

  • Condensation of intermediates (e.g., 6-amino-1,3-dimethyluracil derivatives) with aromatic aldehydes under reflux in solvents like DMF or ethanol .
  • Cyclization using oxalyl chloride or 2-mercaptoacetic acid under basic conditions (e.g., Et₃N) to form the pyrimido-thiazine core .
  • Final esterification with propan-2-ol derivatives. Optimization involves adjusting stoichiometry, temperature (e.g., 8–12 hours at 80–100°C), and catalyst selection (e.g., palladium for cross-coupling steps) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and spatial arrangement (e.g., pyrimido-thiazine ring planarity) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ matching theoretical values within 1 ppm error) .

Q. What physicochemical properties are essential for designing solubility and stability assays?

Prioritize:

  • LogP : Predicted via HPLC or computational tools (e.g., ACD/Labs Percepta) to assess hydrophobicity .
  • Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .
  • pH-dependent solubility : Test in buffers (pH 1.2–7.4) using shake-flask methods, noting precipitation thresholds .

Q. How are preliminary biological activity screens designed for this compound?

Initial screens often include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the pyrimido-thiazine scaffold .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

Advanced methods include:

  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy to elucidate cyclization pathways .
  • DFT calculations : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity in substituent addition .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins during esterification .

Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed for structural validation?

Strategies involve:

  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to improve lattice packing .
  • Low-temperature data collection : Mitrate disorder by cooling crystals to 100 K .
  • Synchrotron radiation : Enhance diffraction resolution for low-symmetry crystals (e.g., monoclinic systems) .

Q. What structure-activity relationship (SAR) trends emerge when modifying the 4-methoxyphenyl substituent?

Key findings:

  • Electron-donating groups (e.g., -OCH₃) enhance π-π stacking with aromatic enzyme pockets, improving potency .
  • Halogen substitutions (e.g., -Cl) increase lipophilicity but may reduce solubility, requiring pro-drug strategies .
  • Steric effects : Bulky substituents at the 6-position hinder binding to flat active sites .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Integrate:

  • Molecular docking (AutoDock Vina): Predict binding affinities to targets like COX-2 or EGFR .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .
  • ADMET prediction : Use SwissADME to optimize logP, bioavailability, and CYP450 interactions .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

Address discrepancies via:

  • Meta-analysis : Pool data from multiple assays (e.g., [6, 13]) and apply statistical weighting for cell-line variability .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Target engagement assays : Confirm binding using SPR or ITC to rule out off-target effects .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

Innovations include:

  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150 W) .
  • Solvent-free mechanochemistry : Use ball milling for cyclization steps, eliminating DMF .
  • Catalyst recycling : Immobilize Pd nanoparticles on magnetic supports for reuse in cross-coupling steps .

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